2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate
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Overview
Description
2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate is a complex organic compound with a detailed stereochemical structure It is characterized by multiple hydroxyl and acetoxy groups, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate typically involves multiple steps, starting from simpler carbohydrate precursors. The process includes protection and deprotection of hydroxyl groups, selective acetylation, and glycosylation reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing cost-effective processes. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-[(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: This compound shares a similar carbohydrate backbone but differs in the functional groups attached.
Methyl 1-C-[4-chloro-3-(4-ethoxybenzyl)phenyl]-α-D-glucopyranoside: Another carbohydrate derivative with different substituents, used in various chemical applications.
Uniqueness
What sets 2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate apart is its specific stereochemistry and the presence of multiple acetoxy groups. These features confer unique chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C26H35O19- |
---|---|
Molecular Weight |
651.5 g/mol |
IUPAC Name |
2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate |
InChI |
InChI=1S/C26H36O19/c1-10(27)37-8-16-20(39-11(2)28)21(40-12(3)29)22(41-13(4)30)25(43-16)38-9-17-26(7-18(33)34,45-15(6)32)23(42-14(5)31)19(35)24(36)44-17/h16-17,19-25,35-36H,7-9H2,1-6H3,(H,33,34)/p-1/t16-,17+,19+,20-,21+,22-,23+,24+,25-,26?/m1/s1 |
InChI Key |
LDELNEZRDUUTHH-NJRWQGRVSA-M |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]2C([C@H]([C@@H]([C@H](O2)O)O)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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